![molecular formula C13H14N4O B7527005 1-Cyclopropyl-3-(2-pyrazol-1-ylphenyl)urea](/img/structure/B7527005.png)
1-Cyclopropyl-3-(2-pyrazol-1-ylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-(2-pyrazol-1-ylphenyl)urea, also known as CPU-0213, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.
Scientific Research Applications
1-Cyclopropyl-3-(2-pyrazol-1-ylphenyl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, this compound has shown promising results in inhibiting tumor growth and reducing inflammation. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(2-pyrazol-1-ylphenyl)urea involves the inhibition of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE4, 1-Cyclopropyl-3-(2-pyrazol-1-ylphenyl)urea increases cAMP levels, which in turn activates protein kinase A (PKA) and downstream signaling pathways. This leads to the inhibition of inflammatory cytokine production and the promotion of cell survival.
Biochemical and Physiological Effects
1-Cyclopropyl-3-(2-pyrazol-1-ylphenyl)urea has been shown to have anti-inflammatory effects in various cell types, including macrophages, microglia, and astrocytes. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, 1-Cyclopropyl-3-(2-pyrazol-1-ylphenyl)urea has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Cyclopropyl-3-(2-pyrazol-1-ylphenyl)urea in lab experiments is its specificity for PDE4. This allows for the selective inhibition of PDE4 without affecting other PDE isoforms. However, one limitation of using 1-Cyclopropyl-3-(2-pyrazol-1-ylphenyl)urea is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the study of 1-Cyclopropyl-3-(2-pyrazol-1-ylphenyl)urea. One area of research is the development of more potent and selective PDE4 inhibitors based on the structure of 1-Cyclopropyl-3-(2-pyrazol-1-ylphenyl)urea. Another area of research is the investigation of the potential therapeutic applications of 1-Cyclopropyl-3-(2-pyrazol-1-ylphenyl)urea in other diseases, such as autoimmune disorders and cardiovascular diseases. Additionally, the use of 1-Cyclopropyl-3-(2-pyrazol-1-ylphenyl)urea in combination with other therapies, such as chemotherapy and radiation therapy, could be explored to enhance their efficacy.
Synthesis Methods
The synthesis of 1-Cyclopropyl-3-(2-pyrazol-1-ylphenyl)urea involves the reaction of 2-pyrazol-1-ylphenylamine with cyclopropyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, and the product is purified by column chromatography. The yield of the reaction is typically around 50%.
properties
IUPAC Name |
1-cyclopropyl-3-(2-pyrazol-1-ylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c18-13(15-10-6-7-10)16-11-4-1-2-5-12(11)17-9-3-8-14-17/h1-5,8-10H,6-7H2,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMUYKPZHXHBAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC=CC=C2N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.